Methyl 3-bromo-2,6-difluorophenylacetate

Description

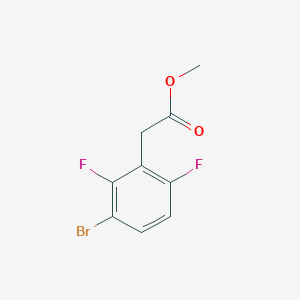

Methyl 3-bromo-2,6-difluorophenylacetate is a halogenated aromatic ester characterized by a phenyl ring substituted with bromine at the 3-position and fluorine atoms at the 2- and 6-positions, esterified with a methyl acetate group. The bromine and fluorine substituents influence its electronic and steric properties, impacting reactivity, solubility, and interactions in chemical or biological systems.

Properties

IUPAC Name |

methyl 2-(3-bromo-2,6-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-8(13)4-5-7(11)3-2-6(10)9(5)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKCRQFLBZBCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-bromo-2,6-difluorophenylacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies that highlight its efficacy and applications.

- Molecular Formula : C9H8BrF2O2

- Molecular Weight : 251.06 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes that play crucial roles in various metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound demonstrated significant activity against Candida albicans, suggesting potential for antifungal applications .

Study 2: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers found that it effectively inhibited the growth of human breast cancer cells (MCF-7). The compound was shown to induce apoptosis via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins:

| Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 µM | 75 | 20 |

| 20 µM | 50 | 40 |

These findings support the potential use of this compound as a therapeutic agent in cancer treatment .

Safety and Toxicology

Safety evaluations indicate that while this compound has promising biological activities, it is essential to assess its toxicity profile. In vitro studies have shown moderate cytotoxicity at high concentrations, necessitating further investigation into its safety margins before clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-bromo-2,6-difluorophenylacetate with structurally analogous halogenated phenylacetates, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogues

| Compound Name | Molecular Weight (g/mol) | Halogen Substituents | Boiling Point (°C) | Solubility (mg/mL in H₂O) | Key Applications |

|---|---|---|---|---|---|

| This compound | 279.0 | Br (3-), F (2-, 6-) | ~265 (estimated) | <1 (low aqueous solubility) | Pharmaceutical intermediates |

| Methyl 3-chloro-2,6-difluorophenylacetate | 235.6 | Cl (3-), F (2-, 6-) | ~250 | ~5 | Agrochemical precursors |

| Methyl 2,4,6-trifluorophenylacetate | 204.1 | F (2-, 4-, 6-) | ~230 | ~10 | Polymer additives |

| Methyl 3-iodo-2,6-difluorophenylacetate | 326.0 | I (3-), F (2-, 6-) | ~290 (estimated) | <0.5 | Radiolabeling probes |

Key Findings:

Halogen Effects :

- Bromine vs. Chlorine/Iodine : The bromine substituent in this compound provides intermediate electronegativity and polarizability compared to chlorine (lower molecular weight) and iodine (higher molecular weight). This impacts reactivity in nucleophilic aromatic substitution, where bromine offers a balance between stability and activation .

- Fluorine Substituents : The electron-withdrawing fluorine atoms at the 2- and 6-positions enhance the electrophilicity of the aromatic ring, favoring reactions such as coupling or further functionalization.

Physicochemical Properties :

- Solubility : The low aqueous solubility of this compound (<1 mg/mL) contrasts with the marginally higher solubility of its chloro analogue (~5 mg/mL), attributed to chlorine’s smaller atomic radius and reduced steric hindrance.

- Thermal Stability : Bromine’s larger atomic size increases the compound’s boiling point (~265°C) compared to the trifluoro derivative (~230°C), as seen in analogous halogenated esters.

In contrast, the iodo analogue’s higher molecular weight makes it suitable for radiolabeling applications .

Preparation Methods

Bromination of Difluorophenyl Derivatives

The bromination step is critical and typically involves free-radical bromination of the corresponding methyl or phenylacetate precursor. The presence of electronegative substituents (fluorine atoms) significantly affects the bromination efficiency and regioselectivity.

- Starting Materials: 2,6-difluorophenyl derivatives such as 2,6-difluorophenylacetic acid or its methyl ester.

- Brominating Agents: N-bromosuccinimide (NBS) is commonly used as a bromine source due to its controlled release of bromine radicals.

- Radical Initiators: Diaroyl peroxides (e.g., dibenzoyl peroxide), azocarboxylic acid esters, or azoisobutyronitrile (AIBN) are employed to initiate the radical bromination.

- Solvents: Halogenated hydrocarbons such as dichloromethane, chloroform, carbon tetrachloride, 1,2-dichloroethane, and chlorobenzene, or polar aprotic solvents like acetonitrile are used. Chlorobenzene and acetonitrile are particularly advantageous for radical initiation processes.

- Temperature: Bromination is generally carried out between 40 °C to 100 °C, with 70-100 °C preferred under reflux conditions to optimize reaction rates and yields.

- Light Irradiation: Photochemical initiation using UV lamps can be employed to generate bromine radicals, especially when bromine is added dropwise to the reaction mixture.

$$

\text{2,6-difluorophenylacetate} + \text{NBS} \xrightarrow[\text{radical initiator}]{\text{solvent, heat/light}} \text{this compound}

$$

- Excess NBS is often used to drive the reaction to completion.

- The reaction mixture is cooled post-reaction, followed by quenching with sodium bisulfite to remove residual bromine.

- Purification is typically achieved by recrystallization from solvents such as ethyl acetate or butyl acetate.

Esterification (If Starting from Acid)

If the brominated intermediate is obtained as the free acid (3-bromo-2,6-difluorophenylacetic acid), esterification is required to form the methyl ester.

- Fischer Esterification: Reaction of the acid with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux.

- Use of Methylating Agents: Such as diazomethane or methyl iodide in the presence of base, though less common due to safety and selectivity concerns.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS), radical initiator (AIBN) | Dichloromethane, chlorobenzene, acetonitrile | 40–100 °C (preferably 70–100 °C) | Excess NBS used; photochemical initiation possible |

| Quenching | Sodium bisulfite solution | Water, optional solvent | Room temperature | Removes residual bromine |

| Purification | Recrystallization | Ethyl acetate, butyl acetate | Ambient | Ensures high purity |

| Esterification (if needed) | Methanol, acid catalyst (H2SO4, p-TsOH) | Methanol | Reflux | Converts acid to methyl ester |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.